N-Cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide, also known as NBQX, is a potent and selective antagonist of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor subtype of glutamate receptors. [, ] Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and AMPA receptors play a critical role in fast synaptic transmission. [, ] NBQX is widely employed in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. [, , ]
NBQX acts as a competitive antagonist at AMPA receptors. [, ] It binds to the glutamate binding site on the receptor, preventing the binding of glutamate and subsequent activation of the receptor. [, ] This blockade of AMPA receptor activation leads to a decrease in neuronal excitability and a reduction in glutamatergic neurotransmission. [, ]
Investigating the Role of AMPA Receptors in Synaptic Plasticity: NBQX has been instrumental in elucidating the involvement of AMPA receptors in long-term potentiation (LTP), a cellular model of learning and memory. [] Studies using NBQX have demonstrated that blocking AMPA receptors impairs LTP induction and expression, highlighting the crucial role of these receptors in synaptic plasticity. []
Studying the Contribution of AMPA Receptors to Neuronal Oscillations: Research utilizing NBQX has revealed the involvement of AMPA receptors in generating and modulating rhythmic neuronal activity in various brain regions, including the thalamus. [, ] These studies suggest that AMPA receptors play a critical role in shaping neuronal network activity and oscillations, which are essential for normal brain function.
Exploring the Therapeutic Potential of AMPA Receptor Antagonists: NBQX has served as a valuable tool in preclinical studies exploring the therapeutic potential of AMPA receptor antagonists for various neurological disorders, including epilepsy, stroke, and spinal cord injury. [, , , ] While clinical trials with some AMPA antagonists have faced challenges, research continues to investigate the potential of these drugs for treating neurological conditions.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4